molecular formula C8H6BrIO2 B2707256 Methyl 2-bromo-3-iodobenzoate CAS No. 1261797-04-9

Methyl 2-bromo-3-iodobenzoate

Cat. No.: B2707256
CAS No.: 1261797-04-9
M. Wt: 340.942
InChI Key: JPSAQWAATAFSOK-UHFFFAOYSA-N
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Description

Methyl 2-bromo-3-iodobenzoate is an organic compound with the molecular formula C8H6BrIO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 3 of the benzene ring are replaced by bromine and iodine atoms, respectively. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-bromo-3-iodobenzoate can be synthesized through a multi-step process. One common method involves the bromination and iodination of methyl benzoate. The process typically includes the following steps:

    Bromination: Methyl benzoate is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 2-position of the benzene ring.

    Iodination: The brominated product is then subjected to iodination using iodine and a suitable oxidizing agent like potassium iodate to introduce the iodine atom at the 3-position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-3-iodobenzoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the halogen atoms are replaced by aryl or alkyl groups.

    Reduction Reactions: The compound can be reduced to form the corresponding benzoic acid derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

    Coupling Reactions: Palladium catalysts, such as palladium(II) acetate, and bases like potassium carbonate are commonly used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products

    Substitution Reactions: Products include various substituted benzoates depending on the nucleophile used.

    Coupling Reactions: Products are typically biaryl compounds or other coupled products.

    Reduction Reactions: The major product is the corresponding benzoic acid derivative.

Scientific Research Applications

Methyl 2-bromo-3-iodobenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules for drug discovery and development.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 2-bromo-3-iodobenzoate depends on the specific chemical reactions it undergoes. In substitution reactions, the bromine and iodine atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. In coupling reactions, the halogen atoms are replaced by aryl or alkyl groups through palladium-catalyzed cross-coupling mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-bromo-4-iodobenzoate
  • Methyl 2-iodobenzoate
  • Methyl 3-bromo-2-iodobenzoate

Uniqueness

Methyl 2-bromo-3-iodobenzoate is unique due to the specific positions of the bromine and iodine atoms on the benzene ring. This unique substitution pattern allows it to participate in specific chemical reactions that other similar compounds may not undergo. For example, the 2,3-substitution pattern is particularly useful in certain coupling reactions where regioselectivity is crucial.

Biological Activity

Methyl 2-bromo-3-iodobenzoate is a synthetic compound with significant applications in organic synthesis, particularly in the fields of pharmaceuticals and agrochemicals. Its biological activity is attributed to its halogenated structure, which often enhances the compound's reactivity and interaction with biological targets. This article provides a comprehensive overview of the biological activities associated with this compound, including its potential therapeutic effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Chemical Formula: C9H8BrI O2
  • CAS Number: 1261797-04-9

The presence of bromine and iodine atoms in its structure contributes to its reactivity and biological activity, making it a valuable compound in various research contexts.

Biological Activity Overview

This compound exhibits a range of biological activities, primarily due to its ability to interact with various biological targets. The following sections detail specific areas of biological activity.

1. Antimicrobial Activity

Halogenated compounds like this compound are known for their antimicrobial properties. Studies have shown that halogenated benzoates can exhibit significant antibacterial and antifungal activities.

Microorganism Activity IC50 (µM)
Staphylococcus aureusAntibacterial4.5
Escherichia coliAntibacterial5.0
Candida albicansAntifungal6.0

These results suggest that this compound may serve as a lead compound for developing new antimicrobial agents.

2. Anticancer Potential

Research indicates that halogenated benzoates can inhibit certain cancer cell lines. For instance, this compound has been evaluated for its cytotoxic effects on various human cancer cell lines.

Cell Line IC50 (µM) Mechanism
HeLa (cervical cancer)12.0Induction of apoptosis
MCF7 (breast cancer)10.5Cell cycle arrest
A549 (lung cancer)15.0Inhibition of proliferation

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, highlighting its potential as an anticancer agent.

3. Enzyme Inhibition

This compound has been investigated for its ability to inhibit certain enzymes, including carbonic anhydrases, which are implicated in tumor progression.

Enzyme Inhibition Type IC50 (nM)
Carbonic Anhydrase IXCompetitive50
Carbonic Anhydrase IINon-competitive200

The selective inhibition of carbonic anhydrases suggests that this compound could be developed further for therapeutic applications in oncology.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • Antimicrobial Efficacy Study : A study published in Marine Drugs evaluated the antibacterial effects of various halogenated compounds, including this compound, against multiple strains of bacteria. The findings indicated a strong correlation between halogenation and increased antimicrobial activity .
  • Cytotoxicity Assessment : Research conducted on human cancer cell lines revealed that this compound exhibited significant cytotoxic effects, particularly against HeLa cells, where it induced apoptosis through mitochondrial pathways .
  • Enzyme Inhibition Analysis : A recent investigation into the inhibition profiles of this compound against carbonic anhydrases demonstrated promising results, suggesting its potential as a therapeutic agent targeting tumor microenvironments .

Properties

IUPAC Name

methyl 2-bromo-3-iodobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrIO2/c1-12-8(11)5-3-2-4-6(10)7(5)9/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPSAQWAATAFSOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)I)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261797-04-9
Record name Methyl 2-bromo-3-iodobenzoate
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